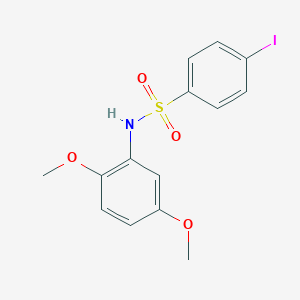![molecular formula C10H14NO2S+ B285988 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Coenzyme A (CoA), which is an essential molecule in several metabolic pathways in living organisms.
Aplicaciones Científicas De Investigación
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several scientific research applications. It is a critical molecule in several metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Coenzyme A is also involved in the regulation of gene expression, protein acetylation, and post-translational modifications. Moreover, Coenzyme A has potential applications in drug discovery, as it is a target molecule for several antibiotics and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several enzymatic reactions. Coenzyme A acts as a carrier of acyl groups, which are essential for several metabolic pathways. Coenzyme A transfers the acyl group to other molecules, such as fatty acids, in a process called acylation. This process is catalyzed by several enzymes, including acyl-CoA synthetases and acyltransferases.
Biochemical and Physiological Effects:
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several biochemical and physiological effects. It is essential for energy metabolism, as it is involved in the production of ATP through the citric acid cycle. Coenzyme A is also involved in the synthesis of fatty acids, cholesterol, and other lipids. Moreover, Coenzyme A has a role in the regulation of gene expression, as it is involved in the acetylation of histones and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A in lab experiments include its essential role in several metabolic pathways and its potential applications in drug discovery. However, the limitations of using Coenzyme A in lab experiments include its high reactivity, which can lead to non-specific reactions, and its complex synthesis process, which can limit its availability.
Direcciones Futuras
There are several future directions for the research on 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A. One direction is to study the role of Coenzyme A in epigenetic regulation and post-translational modifications. Another direction is to develop new methods for the synthesis of Coenzyme A and its analogs. Moreover, the potential applications of Coenzyme A in drug discovery need to be further explored, particularly in the development of antibiotics and anticancer drugs.
Conclusion:
In conclusion, 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A is a critical molecule in several metabolic pathways and has potential applications in drug discovery. The synthesis of Coenzyme A involves several enzymatic reactions and is highly regulated in living organisms. Coenzyme A acts as a carrier of acyl groups and is involved in the regulation of gene expression and post-translational modifications. The research on Coenzyme A has several future directions, including the study of its role in epigenetic regulation and the development of new methods for its synthesis and analogs.
Métodos De Síntesis
The synthesis of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several steps. The first step is the condensation of pantothenic acid and β-mercaptoethylamine to form 4'-phosphopantetheine. This intermediate is then adenylated to form dephospho-CoA, which is finally phosphorylated to form Coenzyme A. The overall process involves several enzymatic reactions and is highly regulated in living organisms.
Propiedades
Fórmula molecular |
C10H14NO2S+ |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-methyl-2-pyridin-1-ium-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)9(10(12)13)14-8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13)/p+1 |
Clave InChI |
CPGRNBBHTZSMMZ-UHFFFAOYSA-O |
SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
SMILES canónico |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)




![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)